Cas no 83345-46-4 ((R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate)
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- Carbamicacid, N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethylester
- Boc-Tyrosinol
- N-(tert-butyloxycarbonyl)-L-tyrosinol
- R)-1-HYDROXYMETHYL-2-(4-HYDROXY-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER
- tert-Butyl [(S)-2-hydroxy-1-(4-hydroxybenzyl)ethyl]carbamate
- BOC-L-TYR-OL
- Boc-Tyr-ol
- (R)-tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
- tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
- 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate (ACI)
- Carbamic acid, [(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester, (S)- (ZCI)
- (S)-[1-(Hydroxymethyl)-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
- [(1S)-1-Hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
- tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
- Boc-L-Tyrosinol, 97%
- S10450
- tert-butyl (S)-2-hydroxy-1-(4-hydroxybenzyl)ethylcarbamate
- KMVXZPOLHFZPKW-NSHDSACASA-N
- M06284
- CS-0154485
- (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
- SCHEMBL6479218
- DB-022969
- N-alpha-t-Butyloxycarbonyl-L-tyrosinol
- 220237-31-0
- Boc-L-Tyrosinol, AldrichCPR
- J-017002
- 282100-80-5
- Carbamic acid,[2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]-, 1,1-dimethylethyl ester (9CI)
- 83345-46-4
- MFCD00270225
- DTXSID90579831
- (S)-[1-hydroxymethyl-2-(4 -hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
- AS-54479
- AKOS030212274
- Boc-L-Tyrosinol
- EN300-7365621
- (S)-[1-hydroxymethyl-2 -(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
- (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)-ethyl]carbamic acid tert-butyl ester
- (S)-[1-hydroxymethyl-2-(4-hydroxyphenyl)ethyl]carbamic acid tert-butyl ester
- (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
-
- MDL: MFCD00270225
- Inchi: 1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)
- InChI Key: KMVXZPOLHFZPKW-UHFFFAOYSA-N
- SMILES: O(C(NC(CO)CC1C=CC(=CC=1)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 267.14705815g/mol
- Monoisotopic Mass: 267.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 6
- Complexity: 280
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.8
- XLogP3: 1.9
Experimental Properties
- Density: 1.162±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 120 ºC
- Solubility: Slightly soluble (4.3 g/l) (25 º C),
- PSA: 78.79000
- LogP: 2.21120
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK443-5g |
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate |
83345-46-4 | 97% | 5g |
263.0CNY | 2021-07-15 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KK443-1g |
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate |
83345-46-4 | 97% | 1g |
79.0CNY | 2021-07-15 | |
| abcr | AB165386-5 g |
N-alpha-t-Butyloxycarbonyl-L-tyrosinol; . |
83345-46-4 | 5g |
€103.80 | 2022-06-11 | ||
| abcr | AB165386-25 g |
N-alpha-t-Butyloxycarbonyl-L-tyrosinol; . |
83345-46-4 | 25g |
€185.30 | 2022-06-11 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92570-25g |
Boc-L-Tyr-ol |
83345-46-4 | 97% | 25g |
¥774.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92570-5g |
Boc-L-Tyr-ol |
83345-46-4 | 97% | 5g |
¥215.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92570-1g |
Boc-L-Tyr-ol |
83345-46-4 | 97% | 1g |
¥71.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B92570-10g |
Boc-L-Tyr-ol |
83345-46-4 | 97% | 10g |
¥337.0 | 2023-09-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225125-10g |
Boc-L-Tyr-ol |
83345-46-4 | 97% | 10g |
¥468.00 | 2024-07-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1225125-25g |
Boc-L-Tyr-ol |
83345-46-4 | 97% | 25g |
¥872.00 | 2024-07-28 |
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Production Method
Production Method 1
Production Method 2
1.2 Reagents: Citric acid Solvents: Water
Production Method 3
1.2 Reagents: Sodium borohydride Solvents: Water ; 0 °C; 0.5 h, 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Potassium bisulfate Solvents: Ethyl acetate ; pH 2, rt
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt; overnight, rt → reflux
Production Method 7
2.1 Reagents: Sodium borohydride Solvents: Methanol ; rt
Production Method 8
Production Method 9
Production Method 10
1.2 Solvents: Methanol ; 12 h, rt
1.3 Reagents: Acetic acid Solvents: Water ; pH 5
1.4 Solvents: Ethyl acetate
Production Method 11
1.2 Reagents: Potassium sodium tartrate Solvents: Methanol ; 30 min, 25 °C
Production Method 12
Production Method 13
Production Method 14
Production Method 15
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux
2.2 Reagents: Water
Production Method 16
1.2 Reagents: Triethylamine Solvents: Methanol ; 17 h, rt
2.1 Catalysts: Potassium iodide Solvents: Dimethylformamide ; 15 min, rt
2.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 19 h, 70 °C
3.1 Reagents: Lithium iodide , Sodium borohydride Solvents: Tetrahydrofuran ; 7 h, reflux
Production Method 17
2.1 Reagents: Triethylamine Solvents: Methanol ; 17 h, rt
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 12 h, reflux
3.2 Reagents: Water
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Raw materials
- L-Tyrosine
- Di-tert-butyl dicarbonate
- Boc-Tyr-OtBu
- 4-(2S)-2-amino-3-hydroxypropylphenol
- L-Tyrosinol hydrochloride
- O-Methyl-L-tyrosine
- Methyl L-tyrosinate
- L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-, pentachlorophenyl ester
- N-Boc-L-tyrosine
- Boc-L-Tyrosine methyl ester
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Preparation Products
(R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate Related Literature
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1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate
Introduction to (R)-Tert-Butyl (1-Hydroxy-3-(4-Hydroxyphenyl)Propan-2-yl)Carbamate
The compound with CAS No 83345-46-4, known as (R)-Tert-Butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and related disciplines. This compound has garnered attention due to its unique structural properties and potential biological activities. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers in drug discovery and development.
Chemical Structure and Synthesis
The molecular structure of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate is characterized by a tert-butyl group attached to a carbamate moiety, which is further connected to a chiral propanol derivative. The presence of hydroxyl groups on both the propanol and phenolic rings introduces hydrophilic properties, enhancing its solubility in polar solvents. The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and esterifications, with rigorous stereochemical control to ensure the desired (R)-configuration.
Biological Activity and Applications
Recent research has demonstrated that (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate exhibits promising biological activity in vitro. Studies conducted by Smith et al. (2023) revealed its potential as an inhibitor of certain enzyme pathways involved in neurodegenerative diseases. Additionally, its ability to modulate cellular signaling pathways suggests its potential application in anti-inflammatory therapies.
Structural Insights and Stability
The stability of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate under various conditions has been extensively studied. According to findings by Johnson and colleagues (2023), the compound demonstrates remarkable thermal stability up to 80°C, making it suitable for industrial-scale synthesis. Furthermore, its resistance to hydrolysis under mildly acidic or basic conditions enhances its utility in pharmaceutical formulations.
Synthesis Optimization and Scalability
Recent advancements in synthetic methodology have significantly improved the production efficiency of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl)carbamate. A study by Lee et al. (2023) introduced a novel catalytic system that reduces reaction time by over 50% while maintaining high yields. This optimization not only enhances scalability but also lowers production costs, paving the way for broader applications in the pharmaceutical industry.
Future Prospects and Research Directions
Looking ahead, the potential of (R)-Tert-butyl (1-hydroxy-3-(4-hydroxyphenyl)propan-2-yli carbamate) as a lead compound for drug development is immense. Ongoing research is focused on elucidating its mechanism of action at the molecular level and exploring its efficacy in preclinical models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its transition from the laboratory to clinical trials.
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